

Quantum Chemical Calculations for 3Phenoxyazetidine Derivatives: A Methodological Guide

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Compound of Interest

Compound Name: 3-(2-Tert-butylphenoxy)azetidine

Cat. No.: B1395495

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific literature detailing comprehensive quantum chemical calculations exclusively for 3-phenoxyazetidine derivatives is not readily available. This guide, therefore, presents a robust, methodological framework based on established computational chemistry practices for analogous small nitrogen-containing heterocyclic molecules. The quantitative data herein is illustrative, designed to exemplify how results would be presented.

Introduction

Azetidine rings are valuable four-membered heterocyclic scaffolds in medicinal chemistry, known to enhance physicochemical properties such as metabolic stability and aqueous solubility. The introduction of a phenoxy group at the 3-position creates a class of derivatives with significant potential for interacting with biological targets through various non-covalent interactions.

Quantum chemical calculations are indispensable tools in modern drug discovery, providing deep insights into molecular structure, stability, and reactivity that are often inaccessible through experimental means alone.[1] For 3-phenoxyazetidine derivatives, these calculations can elucidate conformational preferences, electronic properties, and the energetics of interaction with protein targets, thereby guiding the rational design of novel therapeutic agents.

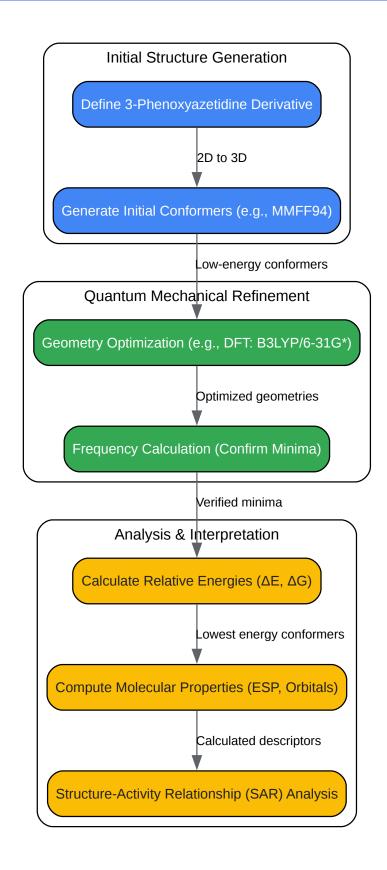


This guide outlines the theoretical basis and practical workflow for performing such calculations.

Computational Workflow for Conformational Analysis

The conformational landscape of 3-phenoxyazetidine derivatives is critical to their biological activity. The relative orientation of the phenoxy group with respect to the azetidine ring dictates the molecule's shape and its ability to fit into a target's binding site. A typical workflow for exploring this landscape using quantum chemical methods is depicted below.





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Caption: A typical workflow for the quantum chemical analysis of molecular conformers.



Methodologies and Protocols Conformational Search Protocol

- Initial Structure Generation: The 2D structure of the 3-phenoxyazetidine derivative is sketched. A preliminary conformational search is performed using a molecular mechanics (MM) force field, such as MMFF94 or UFF, to generate a diverse set of low-energy starting geometries.
- Quantum Mechanical Optimization: The resulting conformers are then subjected to geometry
 optimization using Density Functional Theory (DFT). A common and effective level of theory
 for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.[2] This provides a
 good balance between accuracy and computational cost.
- Frequency Calculations: To verify that the optimized structures are true energy minima,
 harmonic frequency calculations are performed at the same level of theory. The absence of
 imaginary frequencies confirms a stable point on the potential energy surface. These
 calculations also yield thermodynamic data, such as zero-point vibrational energy (ZPVE)
 and Gibbs free energy.
- Solvation Effects: To model a more biologically relevant environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another appropriate solvent.

Analysis of Results

The primary outputs of these calculations are the optimized geometries and their corresponding energies. This data allows for a detailed analysis of the molecule's structural preferences.

Data Presentation (Illustrative Examples)

Quantitative data from these calculations should be summarized in clear, structured tables to allow for easy comparison.

Table 1: Illustrative Relative Energies of Conformers for a Hypothetical 3-Phenoxyazetidine Derivative



Conformer ID	Dihedral Angle (C-C-O-C) (°)	Relative Electronic Energy (ΔE) (kcal/mol)	Relative Gibbs Free Energy (ΔG) (kcal/mol)	Boltzmann Population (%)
Conf-01	178.5	0.00	0.00	75.3
Conf-02	-65.2	1.25	1.10	15.1
Conf-03	70.1	1.30	1.18	13.5
Conf-04	5.5	3.50	3.85	<0.1

Calculations performed at the B3LYP/6-31G(d,p) level of theory in vacuum.

Table 2: Illustrative Key Geometric Parameters for the Most Stable Conformer (Conf-01)

Parameter	Description	Calculated Value
r(C-O)	Azetidine C3 - Phenoxy O bond length	1.38 Å
r(N-C)	Azetidine N1 - C2 bond length	1.47 Å
a(C-N-C)	Azetidine C4-N1-C2 bond angle	89.5°
d(H-N-C-C)	Azetidine ring pucker dihedral	15.2°

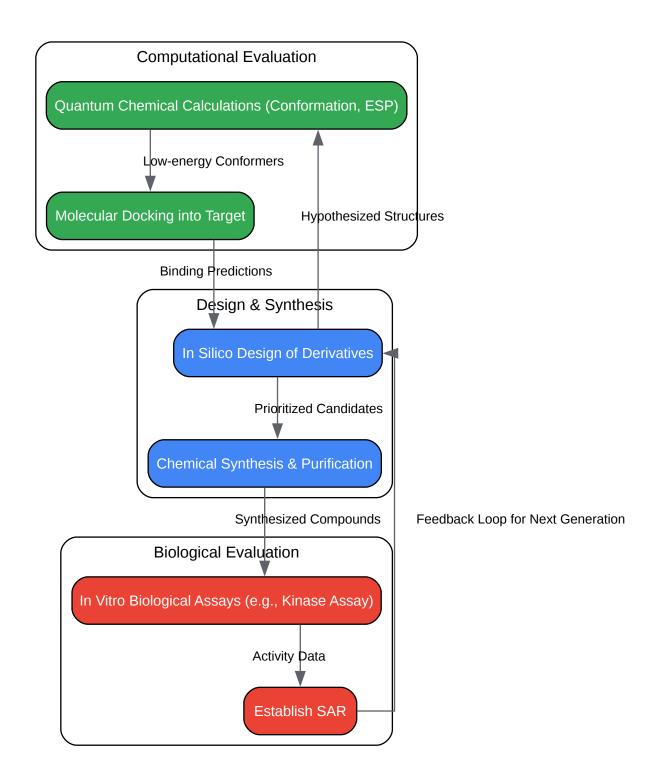
Application in Drug Development

Quantum chemical calculations are integral to structure-based drug design. The computed properties of 3-phenoxyazetidine derivatives can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.[3][4] Furthermore, the lowest energy conformer provides a physically realistic starting point for molecular docking studies to predict binding modes and affinities with protein targets.

Integration into a Drug Discovery Cascade



The data generated from quantum chemical calculations informs multiple stages of the drug discovery process, from hit identification to lead optimization.



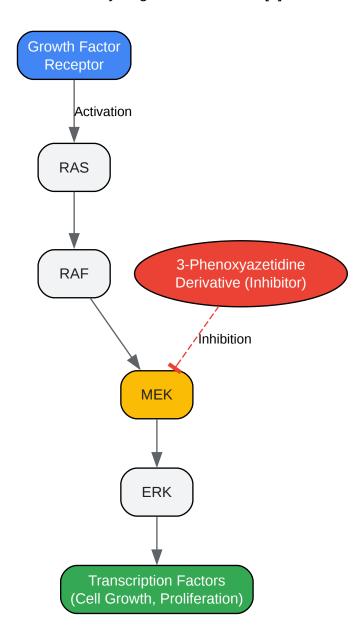
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Caption: Integration of quantum chemistry into a drug discovery workflow.

Potential Signaling Pathway Interactions

Many small molecule drugs target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[5] For instance, a 3-phenoxyazetidine derivative could be designed to inhibit a kinase in a pathway like the MAPK/ERK pathway, which is often dysregulated in cancer.[6]



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Caption: Hypothetical inhibition of the MEK kinase in the MAPK/ERK signaling pathway.



Conclusion

While specific published data for 3-phenoxyazetidine derivatives is pending, the application of quantum chemical calculations provides a powerful and predictive framework for their study. By leveraging established DFT methods, researchers can perform detailed conformational analyses, calculate key molecular properties, and generate robust hypotheses to guide synthesis and biological testing. This computational-first approach accelerates the drug discovery cycle, enabling the more efficient design of novel and effective therapeutic agents.

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